molecular formula C29H23Cl2N3O2 B11529994 1-[5-{2-[(4-chlorobenzyl)oxy]phenyl}-4-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone

1-[5-{2-[(4-chlorobenzyl)oxy]phenyl}-4-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone

Cat. No.: B11529994
M. Wt: 516.4 g/mol
InChI Key: IXHKUFIQWWVQOV-UHFFFAOYSA-N
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Description

1-[5-{2-[(4-chlorobenzyl)oxy]phenyl}-4-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-{2-[(4-chlorobenzyl)oxy]phenyl}-4-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone typically involves multiple steps, including the formation of the triazole ring and the introduction of the chlorobenzyl and phenyl groups. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with 2-hydroxyacetophenone in the presence of a base to form the intermediate 2-[(4-chlorobenzyl)oxy]acetophenone. This intermediate is then reacted with 4-chlorophenylhydrazine and phenylhydrazine to form the triazole ring, followed by further functionalization to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[5-{2-[(4-chlorobenzyl)oxy]phenyl}-4-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[5-{2-[(4-chlorobenzyl)oxy]phenyl}-4-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-{2-[(4-chlorobenzyl)oxy]phenyl}-4-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in infected cells .

Comparison with Similar Compounds

Similar Compounds

    1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone: Shares a similar structure but lacks the triazole ring.

    4-[(4-Chlorobenzyl)oxy]phenylhydrazine: Contains the chlorobenzyl and phenyl groups but differs in the hydrazine moiety.

    4-Chlorobenzyl chloride: A precursor in the synthesis of the target compound.

Uniqueness

1-[5-{2-[(4-chlorobenzyl)oxy]phenyl}-4-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone is unique due to its combination of multiple aromatic rings and a triazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C29H23Cl2N3O2

Molecular Weight

516.4 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-3-[2-[(4-chlorophenyl)methoxy]phenyl]-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone

InChI

InChI=1S/C29H23Cl2N3O2/c1-20(35)28-32-34(25-7-3-2-4-8-25)29(33(28)24-17-15-23(31)16-18-24)26-9-5-6-10-27(26)36-19-21-11-13-22(30)14-12-21/h2-18,29H,19H2,1H3

InChI Key

IXHKUFIQWWVQOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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